![molecular formula C18H20N4O B4895678 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that is widely used in scientific research. This compound has various applications in the field of medicinal chemistry, as it has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. It has also been found to inhibit acetylcholinesterase (AChE), which is an enzyme responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators in the body, such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters in the brain, such as acetylcholine and dopamine. Additionally, it has been found to reduce the levels of oxidative stress in the body, which is a contributing factor to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has various advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to exhibit various biological activities, which makes it a useful compound for studying the mechanisms of action of drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction between 4-(1-piperidinylcarbonyl)-3-phenyl-1H-pyrazole and propionitrile. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is obtained in good yield and purity.
Applications De Recherche Scientifique
3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has various applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-[3-phenyl-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-10-7-13-22-14-16(18(23)21-11-5-2-6-12-21)17(20-22)15-8-3-1-4-9-15/h1,3-4,8-9,14H,2,5-7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZNEKAJUWERBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
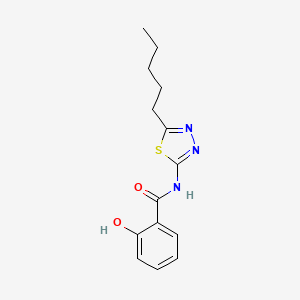
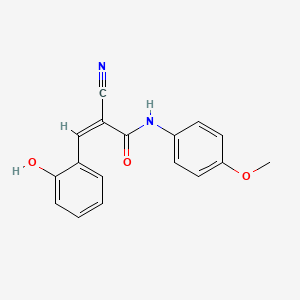
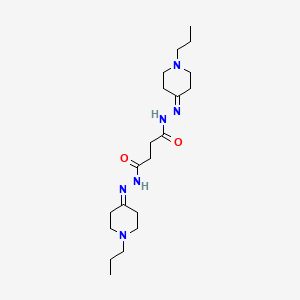
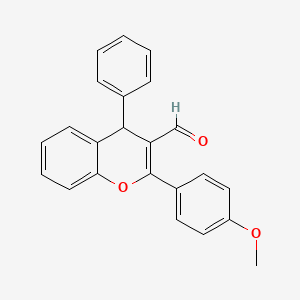
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
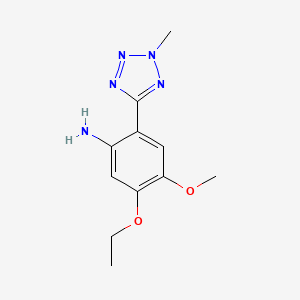
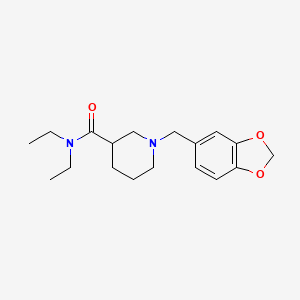
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)